Propetamphos
Overview
Description
Propetamphos is an organophosphate insecticide primarily used to control a variety of household and public health pests, including cockroaches, flies, ants, ticks, moths, fleas, and mosquitoes . It is also employed in veterinary applications to combat parasites such as ticks, lice, and mites in livestock . The chemical formula of this compound is C10H20NO4PS, and it has a molecular weight of 281.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propetamphos is synthesized through a multi-step process involving the reaction of isopropyl alcohol with phosphorus oxychloride to form isopropyl phosphorochloridate. This intermediate is then reacted with ethylamine to produce isopropyl ethylphosphoramidate. The final step involves the reaction of this compound with methoxycarbonylbutenolide under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, employing advanced techniques such as gas chromatography for separation and purification .
Chemical Reactions Analysis
Types of Reactions: Propetamphos undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include phosphoric acid derivatives, sulfoxides, sulfones, and substituted phosphoramidates .
Scientific Research Applications
Propetamphos has a wide range of scientific research applications:
Mechanism of Action
Propetamphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the pest . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Azamethiphos: Another organophosphate insecticide used for similar purposes, including pest control in agricultural and veterinary applications.
Chlorpyrifos: Widely used organophosphate insecticide with a similar mechanism of action but different chemical structure.
Uniqueness of Propetamphos: this compound is unique due to its specific chemical structure, which allows it to be effective against a broad spectrum of pests while having a relatively lower toxicity to non-target organisms compared to some other organophosphates . Its stability and effectiveness in various formulations, such as aerosols, emulsified concentrates, liquids, and powders, also contribute to its widespread use .
Properties
IUPAC Name |
propan-2-yl 3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO4PS/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3/h7-8H,6H2,1-5H3,(H,11,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNDWPRGXNILMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO4PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860457 | |
Record name | 1-Methylethyl 3-[[(ethylamino)methoxyphosphinothioyl]oxy]-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58995-37-2 | |
Record name | 1-Methylethyl 3-[[(ethylamino)methoxyphosphinothioyl]oxy]-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.